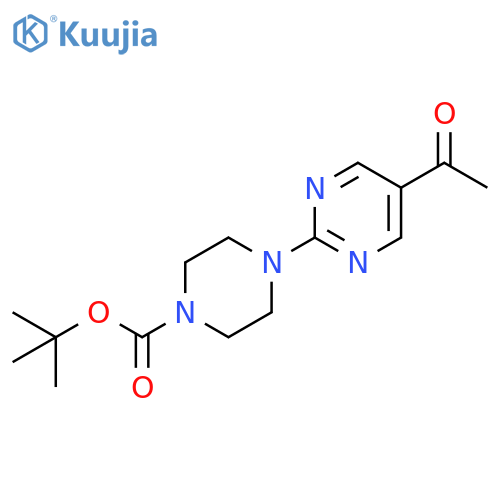Cas no 1703794-90-4 (tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate)

1703794-90-4 structure
商品名:tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
CAS番号:1703794-90-4
MF:C15H22N4O3
メガワット:306.360183238983
MDL:MFCD31583106
CID:4613059
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
-
- MDL: MFCD31583106
- インチ: 1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3
- InChIKey: NDZVEQBXBFPGRS-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCN(C2=NC=C(C(C)=O)C=N2)CC1
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM335239-1g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 95%+ | 1g |
$1048 | 2021-08-18 | |
| Chemenu | CM335239-1g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 95%+ | 1g |
$833 | 2023-02-02 | |
| Matrix Scientific | 183771-2.500g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate, 95% |
1703794-90-4 | 95% | 2.500g |
$1733.00 | 2023-09-06 | |
| Chemenu | CM335239-5g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 95%+ | 5g |
$4543 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138377-1g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 98% | 1g |
¥7042 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138377-5g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 98% | 5g |
¥32502 | 2023-04-10 | |
| Chemenu | CM335239-5g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 95%+ | 5g |
$3334 | 2023-02-02 |
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
1703794-90-4 (tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate) 関連製品
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2279938-29-1(Alkyne-SS-COOH)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
